Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is a compound with significant relevance in organic chemistry, particularly in the synthesis of various nitrogen-containing heterocycles. Its molecular formula is , and it has a molecular weight of 225.3 g/mol. This compound is classified under pyrrolidine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can be achieved through several methods, often involving multi-step reactions. One notable method includes the reaction of tert-butyl acetoacetate with an amine in the presence of a suitable catalyst.
The molecular structure of tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate features a pyrrolidine ring with two methyl groups at the 2-position and a tert-butyl ester at the 1-position.
InChI=1S/C12H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h6-7H2,1-5H3
HCBZLIKTIBTGNK-UHFFFAOYSA-N
CC(C)(C)OC(=O)C1(C(=O)N(C)C(C1)C)C
This structure indicates that the compound has potential stereochemical configurations due to the presence of chiral centers .
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions typical of carboxylic esters and amides.
The mechanism of action for tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate primarily involves its behavior as an electrophile in nucleophilic addition reactions.
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate exhibits several notable physical and chemical properties.
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate has various applications in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2